molecular formula C12H15Cl2NO B5783329 N-(2,4-dichlorophenyl)-2-ethylbutanamide CAS No. 6429-23-8

N-(2,4-dichlorophenyl)-2-ethylbutanamide

Cat. No.: B5783329
CAS No.: 6429-23-8
M. Wt: 260.16 g/mol
InChI Key: SUPYQOSKYYOBCD-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-ethylbutanamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-ethylbutanamide typically involves the reaction of 2,4-dichloroaniline with 2-ethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2,4-dichloroaniline+2-ethylbutanoyl chlorideThis compound\text{2,4-dichloroaniline} + \text{2-ethylbutanoyl chloride} \rightarrow \text{this compound} 2,4-dichloroaniline+2-ethylbutanoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-ethylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may act by inhibiting enzymes or receptors, thereby affecting cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-methylbutanamide
  • N-(2,4-dichlorophenyl)-2-propylbutanamide
  • N-(2,4-dichlorophenyl)-2-butylbutanamide

Uniqueness

N-(2,4-dichlorophenyl)-2-ethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-11-6-5-9(13)7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPYQOSKYYOBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982841
Record name N-(2,4-Dichlorophenyl)-2-ethylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-23-8
Record name N-(2,4-Dichlorophenyl)-2-ethylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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